Ractopamine Hydrochloride

説明

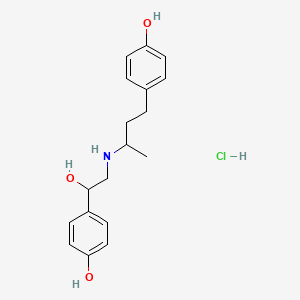

Structure

3D Structure of Parent

特性

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGSLSLUFMZUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046471 | |

| Record name | Ractopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90274-24-1 | |

| Record name | Ractopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90274-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ractopamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090274241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ractopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ractopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACTOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309G9J93TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ractopamine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ractopamine Hydrochloride in Swine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ractopamine (B1197949) hydrochloride is a phenethanolamine β-adrenergic agonist utilized in the swine industry to enhance growth performance and carcass leanness. Its mechanism of action is centered on its interaction with β-adrenergic receptors, primarily in muscle and adipose tissues. This interaction initiates a cascade of intracellular signaling events that ultimately lead to a repartitioning of nutrients, favoring muscle protein accretion over fat deposition. This guide provides a comprehensive overview of the molecular and physiological processes underlying the effects of ractopamine in swine, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action

Ractopamine hydrochloride acts as a β-adrenergic agonist, mimicking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] It primarily stimulates β1 and β2-adrenergic receptors on the surface of target cells, most notably skeletal muscle and adipose tissue.[1] This binding initiates a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] cAMP acts as a second messenger, activating protein kinase A (PKA), which then phosphorylates various downstream target proteins, triggering distinct physiological responses in muscle and fat.[2][3]

Effects on Skeletal Muscle

In skeletal muscle, the activation of the β-adrenergic signaling pathway by ractopamine leads to muscle hypertrophy. This is achieved through an increase in the rate of muscle protein synthesis.[4] PKA, activated by cAMP, is thought to influence downstream signaling pathways that promote the translation of contractile proteins. Studies have shown that ractopamine administration increases the fractional synthesis rate of myofibrillar proteins in swine skeletal muscle.[4] Furthermore, ractopamine has been observed to induce a shift in muscle fiber type, promoting the expression of faster-contracting type IIB myosin heavy chain isoforms.[5]

Effects on Adipose Tissue

In adipose tissue, ractopamine's activation of β-adrenergic receptors stimulates lipolysis, the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids.[6] PKA phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade.[1][3] Activated HSL translocates to the lipid droplet and hydrolyzes triglycerides. The released free fatty acids can then be utilized by other tissues for energy. Concurrently, ractopamine can inhibit lipogenesis, the synthesis of fatty acids.[6]

Quantitative Data on Ractopamine Effects in Swine

The administration of this compound to finishing swine results in measurable improvements in growth performance and carcass composition. The following tables summarize key quantitative data from various studies.

Table 1: Effects of Ractopamine on Growth Performance in Finishing Swine

| Parameter | Control | Ractopamine (5-20 ppm) | Percent Change | Reference |

| Average Daily Gain ( kg/day ) | 0.94 | 1.04 | +10.6% | [7] |

| Feed Efficiency (Gain/Feed) | 0.33 | 0.37 | +12.1% | [7] |

| Final Body Weight (kg) | 104.3 | 106.6 | +2.2% | [7] |

Table 2: Effects of Ractopamine on Carcass Characteristics in Finishing Swine

| Parameter | Control | Ractopamine (5-20 ppm) | Percent Change | Reference |

| Loin Eye Area (cm²) | 40.7 | 45.2 | +11.1% | [8] |

| 10th Rib Backfat (cm) | 2.31 | 2.08 | -9.9% | [8] |

| Carcass Lean Percentage (%) | 52.5 | 55.1 | +4.9% | [7] |

| Dressing Percentage (%) | 74.8 | 75.9 | +1.5% | [7] |

Table 3: Effects of Ractopamine on Muscle Protein Synthesis and Gene Expression

| Parameter | Control | Ractopamine (20 ppm) | Percent Change | Reference |

| Myofibrillar Protein Fractional Synthesis Rate (%/day) | 4.4 | 6.1 | +38.6% | [3] |

| Myosin Heavy Chain IIB mRNA Expression (relative units) | 1.0 | 2.5 | +150% | [5] |

| β2-Adrenergic Receptor mRNA Expression (relative units) | 1.0 | 0.6 | -40% | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ractopamine's mechanism of action.

Ractopamine Feeding Trial in Finishing Swine

-

Objective: To evaluate the effects of dietary ractopamine on growth performance and carcass characteristics.

-

Animals: Crossbred finishing pigs (e.g., [Yorkshire × Landrace] × Duroc), with an average initial body weight of approximately 70 kg.[9]

-

Experimental Design: A randomized complete block design is typically used, with pigs blocked by initial body weight and sex.[9] Pens of pigs are randomly assigned to dietary treatments.

-

Dietary Treatments:

-

Feeding Period: Ractopamine is typically fed for the last 28 to 42 days of the finishing period.[7][8]

-

Data Collection:

-

Growth Performance: Individual pig weights and pen feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F).[9]

-

Carcass Characteristics: At the end of the feeding period, pigs are slaughtered, and carcass measurements are taken. These include hot carcass weight, loin eye area (longissimus muscle area), and 10th rib backfat thickness.[8]

-

-

Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) appropriate for a randomized complete block design.

Quantification of Muscle Gene Expression by Real-Time PCR

-

Objective: To determine the effect of ractopamine on the mRNA expression of specific genes in porcine skeletal muscle.

-

Tissue Collection: Immediately after euthanasia, samples of skeletal muscle (e.g., longissimus dorsi) are collected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.[5]

-

RNA Extraction:

-

A small piece of frozen muscle tissue (approx. 100 mg) is homogenized in a lysis buffer (e.g., TRIzol reagent).

-

Total RNA is extracted following the manufacturer's protocol, which typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.

-

The RNA pellet is washed with ethanol, air-dried, and resuspended in RNase-free water.

-

RNA concentration and purity are determined using a spectrophotometer.

-

-

Reverse Transcription:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Real-Time PCR:

-

The relative abundance of target gene transcripts (e.g., myosin heavy chain isoforms, β-adrenergic receptors) is quantified using a real-time PCR system.

-

The PCR reaction mixture typically contains cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

The expression of the target gene is normalized to a stably expressed reference gene (e.g., β-actin) to account for variations in RNA input and reverse transcription efficiency.

-

The relative gene expression is calculated using the ΔΔCt method.[5]

-

Measurement of Lipolysis in Porcine Adipocytes

-

Objective: To assess the effect of ractopamine on the rate of lipolysis in isolated pig fat cells.

-

Adipocyte Isolation:

-

Subcutaneous adipose tissue is collected from pigs.

-

The tissue is minced and digested with collagenase to liberate adipocytes from the connective tissue matrix.

-

The isolated adipocytes are washed and suspended in a suitable buffer.

-

-

Lipolysis Assay:

-

Aliquots of the adipocyte suspension are incubated in a water bath at 37°C in the presence or absence of ractopamine at various concentrations.

-

The incubation medium typically contains bovine serum albumin (BSA) to bind the released free fatty acids.

-

At the end of the incubation period, the reaction is stopped, and the medium is collected.

-

-

Quantification of Lipolysis:

-

The concentration of glycerol released into the incubation medium is measured using a colorimetric or fluorometric assay kit. Glycerol release is a direct indicator of triglyceride breakdown.[10]

-

Alternatively, the concentration of free fatty acids released can be quantified using a specific assay kit.

-

-

Data Analysis: The rate of lipolysis is expressed as the amount of glycerol or free fatty acids released per unit of time per number of cells or per milligram of cellular protein.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the action of ractopamine in swine skeletal muscle and adipose tissue.

References

- 1. The Molecular Brakes of Adipose Tissue Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Molecular Brakes of Adipose Tissue Lipolysis [frontiersin.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Porcine skeletal muscle myofibrillar protein synthesis is stimulated by ractopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ractopamine-induced fiber type-specific gene expression in porcine skeletal muscles is independent of growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of hormone sensitive lipase phosphorylation and colocalization with lipid droplets in murine 3T3L1 and human subcutaneous adipocytes via automated digital microscopy and high-content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. asi.k-state.edu [asi.k-state.edu]

- 10. Hormone-Sensitive Lipase Modulates Adipose Metabolism Through PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Ractopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ractopamine (B1197949) Hydrochloride, a beta-adrenergic agonist used as a feed additive to promote leanness in livestock. The document details the core synthetic methodologies, discusses the formation and control of key process-related impurities, and presents relevant quantitative data in a structured format. Detailed experimental protocols and visual diagrams of the synthetic pathways are included to support research and development activities in this field.

Core Synthesis of Ractopamine Hydrochloride

The most prevalent and industrially scalable method for synthesizing this compound is through a multi-step process that typically begins with readily available starting materials such as p-hydroxyacetophenone and raspberry ketone. The synthesis can be broadly categorized into the formation of key intermediates followed by a final reductive amination and salt formation.

One common synthetic strategy involves the following key transformations[1][2]:

-

Preparation of ω-chloro-p-hydroxyacetophenone: This intermediate is synthesized from p-hydroxyacetophenone through a chlorination reaction[2].

-

Synthesis of 1-methyl-3-(4-hydroxyphenyl)propylamine: This amine intermediate is typically prepared from raspberry ketone[1][3].

-

Condensation Reaction: The two key intermediates, ω-chloro-p-hydroxyacetophenone and 1-methyl-3-(4-hydroxyphenyl)propylamine, are reacted to form the keto-amine intermediate, 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamino]ethanone[1][2].

-

Catalytic Hydrogenation: The ketone group of the intermediate is reduced to a hydroxyl group via catalytic hydrogenation to yield Ractopamine free base[2][4].

-

Salt Formation: The Ractopamine free base is then treated with hydrochloric acid to produce the final product, this compound[5].

An alternative and more direct approach involves the reductive amination of 4-(4-hydroxyphenyl)-2-butanone (B135659) with 2-amino-1-(4-hydroxyphenyl)ethanol hydrochloride in the presence of a catalyst[6].

// Nodes p_hydroxyacetophenone [label="p-Hydroxyacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; raspberry_ketone [label="Raspberry Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; chloro_intermediate [label="ω-chloro-p-hydroxyacetophenone", fillcolor="#FBBC05", fontcolor="#202124"]; amine_intermediate [label="1-methyl-3-(4-hydroxyphenyl)propylamine", fillcolor="#FBBC05", fontcolor="#202124"]; keto_amine [label="Keto-amine Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ractopamine_base [label="Ractopamine (free base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ractopamine_hcl [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges p_hydroxyacetophenone -> chloro_intermediate [label="Chlorination"]; raspberry_ketone -> amine_intermediate [label="Amination"]; chloro_intermediate -> keto_amine; amine_intermediate -> keto_amine [label="Condensation"]; keto_amine -> ractopamine_base [label="Catalytic Hydrogenation"]; ractopamine_base -> ractopamine_hcl [label="HCl"]; } caption: General Synthesis Pathway of this compound.

Process-Related Impurities

During the synthesis of this compound, several process-related impurities can be formed. The identification, characterization, and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Two of the most significant impurities are Deoxy Ractopamine and O-methyl Ractopamine[7].

Deoxy Ractopamine

Deoxy Ractopamine is formed during the catalytic hydrogenation step where the keto group of the intermediate is reduced to a hydroxyl group. Over-reduction can lead to the hydrogenolysis of the benzylic hydroxyl group, resulting in the formation of this impurity[6][7]. The formation of Deoxy Ractopamine is typically observed at levels between 0.10% and 0.25%[7]. Control of this impurity is achieved by carefully managing the hydrogenation reaction conditions, such as catalyst selection, hydrogen pressure, and reaction time[6][7].

O-methyl Ractopamine

O-methyl Ractopamine is another process-related impurity that can be formed during the final stages of the synthesis, particularly during the work-up in the presence of methanol (B129727) under acidic conditions[7]. The methylation occurs at one of the phenolic hydroxyl groups. This impurity is typically observed in the range of 0.05% to 0.20%[7].

// Nodes keto_amine [label="Keto-amine Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ractopamine [label="Ractopamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; deoxy_ractopamine [label="Deoxy Ractopamine", fillcolor="#FBBC05", fontcolor="#202124"]; omethyl_ractopamine [label="O-methyl Ractopamine", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges keto_amine -> ractopamine [label="Hydrogenation"]; ractopamine -> deoxy_ractopamine [label="Over-reduction\n(Hydrogenolysis)"]; ractopamine -> omethyl_ractopamine [label="Methanol, Acid"]; } caption: Formation Pathways of Key Ractopamine Impurities.

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis and impurity profiling of this compound.

Table 1: Synthesis and Yield Data

| Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |

| Condensation & Reduction | p-hydroxyacetophenone, Raspberry ketone | This compound | Multi-step process including chlorination, amination, condensation, and hydrogenation | 40.8% (for one intermediate step) | [2] |

| Reductive Amination | 2-amino-1-(4-hydroxyphenyl)ethanol HCl, 4-(4-hydroxyphenyl)-2-butanone | This compound | PtO2, H2, Methanol, Triethylamine | 107 g (from specified starting amounts) | [6] |

| Impurity Synthesis | This compound | O-methyl Ractopamine | Methanol, Amberlyst acidic resin | 84% | [7] |

Table 2: Impurity Profile

| Impurity Name | Formation Stage | Typical Level | ICH Limit | Reference |

| Deoxy Ractopamine | Catalytic Hydrogenation | 0.10% - 0.25% | 0.50% | [7] |

| O-methyl Ractopamine | Final work-up with methanol | 0.05% - 0.20% | 1.0% | [7] |

Experimental Protocols

Synthesis of Deoxy Ractopamine Impurity

This protocol is adapted from the novel method described for the synthesis of Deoxy Ractopamine for use as a reference standard[7].

-

Apparatus: 2 L capacity S.S. 316 L autoclave.

-

Reagents:

-

This compound (50.0 g)

-

Methanol (800 ml)

-

5% Pd/C (5.0 g)

-

Aluminium isopropoxide (10.0 g)

-

-

Procedure:

-

Charge the autoclave with this compound, methanol, 5% Pd/C, and aluminium isopropoxide.

-

Flush the autoclave with nitrogen to remove dissolved oxygen.

-

Heat the reaction mass to 40-45°C.

-

Pressurize the vessel with hydrogen gas to 4.0 kg/cm ².

-

Maintain the reaction for 8.0 hours, monitoring completion by TLC.

-

After completion, filter the catalyst on a celite bed.

-

Distill the mother liquor under reduced pressure to obtain a crude oil.

-

Charge the crude oil into a flask containing a mixture of ethyl acetate (B1210297) (700 ml) and 10% ammonium (B1175870) hydroxide (B78521) solution (300 ml) and stir for 30 minutes.

-

Separate the ethyl acetate layer and distill under reduced pressure to obtain an off-white solid powder.

-

Crystallize the solid from an alcoholic solvent.

-

Synthesis of O-methyl Ractopamine Impurity

This protocol is based on the described method for preparing the O-methylated impurity[7].

-

Apparatus: 2 L 4-neck round-bottom flask fitted with an overhead stirrer and reflux condenser.

-

Reagents:

-

This compound

-

Methanol (800 ml)

-

Amberlyst acidic resin (5.0 g)

-

-

Procedure:

-

Charge the flask with this compound, methanol, and Amberlyst acidic resin.

-

Heat the reaction mass to 55-60°C.

-

After 8.0 hours, filter the reaction mixture through a celite bed.

-

Distill the solvent under reduced pressure to get a crude oil.

-

Add ethyl acetate (300 ml) to the crude oil and distill out under reduced pressure.

-

Charge another 300 ml of ethyl acetate to the crude material and filter to obtain the desired product.

-

-

Yield: 43.70 g (84%)[7].

Analytical Method: HPLC for Impurity Profiling

A typical HPLC method for the analysis of Ractopamine and its impurities involves a reversed-phase column with UV detection[7].

-

Instrumentation: Waters Pump–alliance (2695), auto sampler- alliance (2695); detector-UV (2489); with Empower software or equivalent.

-

Column: Inertsil ODS-3, 150 x 4.6 mm, 5µm.

-

Flow rate: 0.8 ml/minute.

-

Column Temperature: 40°C.

-

Detector: UV at 257 nm.

-

Injection volume: 20.0 µl.

-

Run time: 40 minutes.

-

Diluent: Buffer: Acetonitrile (50:50 v/v).

// Nodes sample_prep [label="Sample Preparation\n(Dissolve in Diluent)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_injection [label="HPLC Injection\n(20 µl)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Chromatographic Separation\n(Inertsil ODS-3, 40°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="UV Detection\n(257 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Impurity Profiling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample_prep -> hplc_injection; hplc_injection -> separation; separation -> detection; detection -> data_analysis; } caption: HPLC Analysis Workflow for Ractopamine Impurities.

References

- 1. CN1660775A - A kind of preparation method of compound ractopamine - Google Patents [patents.google.com]

- 2. CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone - Google Patents [patents.google.com]

- 3. 1-(4-hydroxyphenyl)-2-{[3-(4-hydroxyphenyl)- 1-methylpropyl]amino} – Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [ratnamani.in]

- 4. Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Process For Impurity Free Production Of this compound [quickcompany.in]

- 7. jetir.org [jetir.org]

Metabolic Fate of Ractopamine Hydrochloride in Target Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine (B1197949) Hydrochloride is a beta-adrenergic agonist used as a feed additive in livestock production to enhance protein accretion, improve feed efficiency, and increase carcass leanness.[1][2][3] Marketed under trade names such as Paylean® for swine and Optaflexx® for cattle, its application is aimed at partitioning nutrients toward muscle deposition and away from fat storage.[1][2] Understanding the metabolic fate of Ractopamine Hydrochloride in target species is crucial for ensuring animal welfare, food safety, and regulatory compliance. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key livestock species, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways. The metabolic journey of this compound is broadly similar across target species like pigs and cattle, as well as in laboratory animals and humans.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The pharmacokinetic profile of this compound is characterized by rapid absorption from the gastrointestinal tract, extensive distribution, metabolism primarily through conjugation, and swift excretion.[4]

In Swine

Absorption: Following oral administration, Ractopamine is well-absorbed in swine, with studies indicating that over 85% of the administered dose reaches systemic circulation.[4]

Distribution: The drug is rapidly distributed throughout the body.[4] Residue studies show that the highest concentrations of ractopamine and its metabolites are found in the excretory organs, namely the kidney and liver, with significantly lower levels in muscle and fat tissues.[5][6] This distribution pattern is consistent with the compound's low lipophilicity.[4]

Metabolism: In pigs, Ractopamine is extensively metabolized, primarily through the formation of glucuronide and sulfate (B86663) conjugates.[3][7] The parent compound and its metabolites, including three distinct monoglucuronides, are the major residues found in tissues.[7]

Excretion: Excretion of Ractopamine and its metabolites in swine is rapid, with the majority of the dose eliminated within the first 24 hours after administration, primarily through urine.[8]

In Cattle

Absorption: In cattle, a significant portion of orally administered this compound is absorbed, with estimates of at least 45% of the dose reaching the systemic circulation.[4]

Distribution: Similar to swine, Ractopamine distributes to various tissues in cattle, with the highest concentrations found in the liver and kidneys.[9][10] Residue levels in muscle and fat are considerably lower.[11]

Metabolism: The metabolic pathways for Ractopamine in cattle also involve conjugation, leading to the formation of glucuronide metabolites.[11]

Excretion: Ractopamine and its metabolites are rapidly eliminated from cattle, primarily via urine and feces.[12] Studies have shown that a large percentage of the ingested dose is excreted within a few days of administration.[12]

Quantitative Data on Ractopamine Residues

The following tables summarize the quantitative data on Ractopamine residue concentrations in various tissues of swine and cattle at different time points after administration.

Table 1: Ractopamine Residue Concentrations in Swine Tissues

| Tissue | Administration Details | Time Point | Residue Concentration (ng/g or ng/mL) | Reference |

| Liver | 18 mg/kg in feed for 28 days | Day 7 of feeding | 46.09 | [5][6] |

| Kidney | 18 mg/kg in feed for 28 days | Day 7 of feeding | 169.27 | [5][6] |

| Muscle | 18 mg/kg in feed for 28 days | Day 7 of feeding | 4.94 | [5][6] |

| Fat | 18 mg/kg in feed for 28 days | Day 7 of feeding | 3.28 | [5][6] |

| Serum | 18 mg/kg in feed for 28 days | Day 7 of feeding | 7.48 | [5][6] |

| Urine | 18 mg/kg in feed for 28 days | Day 7 of feeding | 650.06 | [5][6] |

| Liver | 31 mg/kg in feed for 7 days | 12 hours post-withdrawal | 58 ± 27 | [7] |

| Kidney | 31 mg/kg in feed for 7 days | 12 hours post-withdrawal | 118 ± 54 | [7] |

Table 2: Ractopamine Residue Concentrations in Cattle Tissues

| Tissue | Administration Details | Time Point | Residue Concentration (ng/g or ng/mL) | Reference |

| Liver | Dietary for 8 days | 0-day withdrawal | 9.3 | [9] |

| Liver | Dietary for 8 days | 3-day withdrawal | 2.5 | [9] |

| Liver | Dietary for 8 days | 7-day withdrawal | Undetectable | [9] |

| Kidney | Dietary for 8 days | 0-day withdrawal | 97.5 | [9] |

| Kidney | Dietary for 8 days | 3-day withdrawal | 3.4 | [9] |

| Kidney | Dietary for 8 days | 7-day withdrawal | Undetectable | [9] |

| Urine (Parent) | Dietary for 8 days | 0-day withdrawal | 164 ± 61.7 | [9] |

| Urine (Hydrolyzed) | Dietary for 8 days | 0-day withdrawal | 4,129 ± 2,351 | [9] |

Experimental Protocols

The analysis of Ractopamine and its metabolites in biological matrices is typically performed using chromatographic techniques coupled with sensitive detection methods. Below are generalized protocols based on cited literature.

Sample Preparation and Extraction for Tissue Samples

-

Homogenization: Weigh a representative portion of the tissue sample (e.g., 5g) and homogenize it to a uniform consistency.[13]

-

Extraction: Add an appropriate extraction solvent, such as ethyl acetate (B1210297) or a methanol/water mixture with formic acid, to the homogenized tissue.[13] For liver and kidney samples, an initial extraction with an acidic solution may be employed.

-

Sonication and Centrifugation: Sonicate the mixture to ensure thorough extraction, followed by centrifugation to separate the solid and liquid phases.[14]

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., Oasis MCX) for cleanup and concentration of the analyte. The cartridge is washed with appropriate solvents to remove interfering substances, and then the Ractopamine is eluted with a suitable solvent, often containing a small amount of ammonium (B1175870) hydroxide.[15]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent for analysis.[13]

Enzymatic Hydrolysis for Analysis of Total Ractopamine

To determine the total Ractopamine concentration (parent drug plus conjugated metabolites), an enzymatic hydrolysis step is included.

-

Enzyme Addition: After initial extraction and prior to SPE, the sample extract is incubated with a β-glucuronidase/aryl sulfatase enzyme preparation at an optimized temperature and pH to cleave the glucuronide and sulfate conjugates.[4]

-

Subsequent Cleanup: Following hydrolysis, the sample is processed through the SPE cleanup as described above.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

-

Chromatographic Separation: The reconstituted sample extract is injected into an HPLC system equipped with a C18 reversed-phase column. An isocratic or gradient elution with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate Ractopamine from other components.

-

Fluorescence Detection: Ractopamine is a fluorescent molecule, allowing for sensitive detection. The fluorescence detector is set at an excitation wavelength of approximately 225 nm and an emission wavelength of around 305 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For confirmatory analysis and higher sensitivity, LC-MS/MS is the method of choice.

-

Chromatographic Separation: Similar to HPLC-FLD, a reversed-phase LC separation is performed.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The analysis is typically performed in positive ion mode, monitoring specific precursor-to-product ion transitions for Ractopamine and its internal standard for quantification and confirmation.[13]

Signaling Pathway of Ractopamine in Skeletal Muscle

Ractopamine exerts its effects on muscle growth by activating beta-adrenergic receptors on the surface of muscle cells. This initiates a downstream signaling cascade that ultimately leads to increased protein synthesis and decreased protein degradation.

Caption: Ractopamine signaling pathway in skeletal muscle cells.

Experimental Workflow for Ractopamine Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Ractopamine residues in animal tissues.

Caption: A typical experimental workflow for Ractopamine residue analysis.

References

- 1. Role of beta-adrenoceptor signaling in skeletal muscle: implications for muscle wasting and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Ractopamine - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Ractopamine withdrawal, depletion, and residue testing in beef cattle [mountainscholar.org]

- 7. fao.org [fao.org]

- 8. scispace.com [scispace.com]

- 9. Tissue residues of ractopamine and urinary excretion of ractopamine and metabolites in animals treated for 7 days with dietary ractopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. Quantification of ractopamine residues on and in beef digestive tract tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Ractopamine: A Comprehensive Technical Guide on its Full Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ractopamine (B1197949), a compound widely known for its use as a feed additive in livestock to promote leanness, has been identified as a full agonist at the trace amine-associated receptor 1 (TAAR1). This finding has significant implications for understanding the off-target effects of ractopamine and provides a valuable pharmacological tool for studying TAAR1 function. This technical guide provides an in-depth analysis of ractopamine's interaction with TAAR1, including quantitative data on its potency, a detailed experimental protocol for its characterization, and a visualization of the associated signaling pathways.

Introduction

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and p-tyramine, as well as various psychoactive compounds.[1][2] As a Gs-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This signaling cascade plays a modulatory role in several neurotransmitter systems, making TAAR1 a target of interest for the development of therapeutics for neuropsychiatric disorders.

Ractopamine, a phenylethanolamine, was initially developed for its bronchodilator properties but found its primary application in agriculture as a β-adrenergic agonist to enhance protein accretion and reduce fat deposition in animals. However, subsequent research has unequivocally demonstrated that ractopamine also acts as a full agonist at mouse TAAR1 (mTAAR1).[1][2] This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for researchers in the field.

Quantitative Pharmacological Data

The potency of ractopamine as a TAAR1 agonist has been quantified using functional assays. The half-maximal effective concentration (EC50) is a key parameter that indicates the concentration of an agonist that produces 50% of the maximal response. While the term "full agonist" implies that ractopamine can elicit a maximal response from the receptor similar to the endogenous ligand, a specific Emax value (maximal efficacy) as a percentage of a reference full agonist is not explicitly stated in the primary literature. However, the description as a "full agonist" is consistently used.[1][2]

| Compound | Receptor | Assay Type | Measured Parameter | Value | Reference |

| Ractopamine | Mouse TAAR1 (mTAAR1) | Chloride Conductance in Xenopus oocytes | EC50 | 16 µM | [1] |

Experimental Protocol: Functional Characterization of Ractopamine at TAAR1

The full agonism of ractopamine at mTAAR1 was determined using a functional assay in Xenopus laevis oocytes. This method leverages the co-expression of the Gs-coupled receptor (mTAAR1) and a reporter ion channel, the human cystic fibrosis transmembrane conductance regulator (hCFTR), whose activity is dependent on intracellular cAMP levels.

Principle

Activation of mTAAR1 by an agonist like ractopamine stimulates the Gs protein, which in turn activates adenylyl cyclase to produce cAMP. The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and opens the hCFTR chloride channel. The resulting chloride ion influx can be measured as an electrical current using a two-electrode voltage clamp, providing a quantitative measure of receptor activation.

Materials

-

Xenopus laevis oocytes

-

cRNA for mouse TAAR1

-

cRNA for human CFTR

-

Collagenase solution

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Ractopamine hydrochloride

-

Two-electrode voltage clamp setup

-

Microinjection apparatus

Methodology

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Wash the oocytes thoroughly with ND96 solution.

-

Select healthy stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Prepare a mixture of mTAAR1 and hCFTR cRNA.

-

Using a microinjection apparatus, inject approximately 50 nl of the cRNA mixture into the cytoplasm of each oocyte.

-

Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for receptor and channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV using the two-electrode voltage clamp amplifier.

-

Establish a stable baseline current.

-

Prepare a series of ractopamine solutions of varying concentrations in ND96 solution.

-

Perfuse the oocyte with increasing concentrations of ractopamine, allowing the current to reach a steady state at each concentration.

-

Record the change in current (chloride conductance) at each concentration.

-

After the highest concentration, wash out the agonist with ND96 solution to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the peak current response at each ractopamine concentration.

-

Normalize the responses to the maximal response observed.

-

Plot the normalized response against the logarithm of the ractopamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Signaling Pathways and Visualizations

TAAR1 Signaling Pathway

Activation of TAAR1 by ractopamine initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this pathway and the experimental workflow.

Caption: TAAR1 Signaling Cascade upon Ractopamine Binding.

Caption: Workflow for Ractopamine's TAAR1 Agonism Assay.

Caption: Logical Flow of Ractopamine's Full Agonism.

Conclusion

The characterization of ractopamine as a full agonist at TAAR1 provides a critical piece of pharmacological information. For researchers studying TAAR1, ractopamine serves as a readily available and potent tool to probe the receptor's function. For those in drug development and safety assessment, understanding this off-target activity is crucial for interpreting preclinical and clinical data, particularly concerning compounds with similar chemical scaffolds. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the role of TAAR1 in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Ractopamine, a livestock feed additive, is a full agonist at trace amine-associated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation by Trace Amine-Associated Receptor 1 (TAAR1) of Dopaminergic-GABAergic Interaction in the Striatum: Effects of the Enhancer Drug (-)BPAP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]

Ractopamine Hydrochloride and its Interaction with β1 and β2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ractopamine (B1197949) Hydrochloride is a β-adrenergic agonist known for its effects on nutrient repartitioning, leading to increased protein accretion and reduced fat deposition in livestock.[1] Its pharmacological activity is primarily mediated through the stimulation of β1 and β2 adrenergic receptors.[2][3] This technical guide provides an in-depth analysis of the interaction of Ractopamine Hydrochloride with these two receptor subtypes. It consolidates quantitative data on receptor binding and functional activity, details common experimental protocols for assessing these interactions, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is a phenethanolamine salt that functions as a β-adrenoceptor agonist.[4] While it has been used as a feed additive to enhance leanness in food-producing animals, its specific interactions with β-adrenergic receptor subtypes are of significant interest to the scientific community for understanding its mechanism of action and for the broader field of adrenergic pharmacology.[1][4] Ractopamine exists as a mixture of four stereoisomers, with the RR isomer being the most pharmacologically active.[5][6] This guide will focus on the differential effects of Ractopamine on β1 and β2 adrenergic receptors, which are crucial for mediating its physiological effects.

Quantitative Analysis of Receptor Interaction

The affinity and efficacy of this compound and its stereoisomers for β1 and β2 adrenergic receptors have been quantified in several studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding and functional parameters.

Table 1: Binding Affinity of Ractopamine Stereoisomers for Porcine β1 and β2 Adrenergic Receptors

| Stereoisomer | β1-AR Dissociation Constant (Kd) (nM) | β2-AR Dissociation Constant (Kd) (nM) |

| RR | 29 | 26 |

| RS | 463 | 78 |

| SR | 3,230 | 831 |

| SS | 16,600 | 3,530 |

Data sourced from studies on cloned porcine β1- and β2-AR expressed in Chinese hamster ovary (CHO) cells.[6]

Table 2: Functional Activity of Ractopamine in In Vitro Assays

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Tissue/Cell Type |

| EC50 | 1 x 10⁻⁷ M (for increased force and rate of contraction) | 3 x 10⁻⁷ M (for relaxation) | Guinea-pig atria |

| 5.5 x 10⁻⁸ M (for relaxation) | Rat costo-uterine smooth muscle | ||

| Efficacy | Partial agonist (70-85% of isoproterenol (B85558) response) | Full agonist | Guinea-pig atria |

| 35% as efficacious as isoproterenol (cAMP accumulation) | Equal efficacy to isoproterenol (cAMP accumulation) | Cloned porcine receptors |

Data compiled from isolated tissue studies and assays with cloned receptors.[5][7]

Signaling Pathways

Activation of β1 and β2 adrenergic receptors by Ractopamine initiates a well-characterized intracellular signaling cascade. This process is crucial for the physiological responses observed, such as increased lipolysis and muscle protein synthesis.

Caption: β-Adrenergic Receptor Signaling Pathway Activated by Ractopamine.

Experimental Protocols

The characterization of Ractopamine's interaction with β-adrenergic receptors relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Kd) of a ligand for a receptor.

-

Cell Culture and Membrane Preparation:

-

Chinese hamster ovary (CHO) cells stably transfected with the gene for either the human β1 or β2-adrenergic receptor are cultured to confluence.

-

Cells are harvested and homogenized in a lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

-

-

Competition Binding Experiment:

-

Cell membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177 or [¹²⁵I]iodocyanopindolol).[6][8]

-

Increasing concentrations of unlabeled Ractopamine (the competitor) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).[9]

-

-

Detection and Data Analysis:

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound ligand by rapid filtration.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the Ki or Kd value for Ractopamine.

-

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

-

Cell Culture:

-

CHO cells expressing either the β1 or β2-adrenergic receptor are seeded in multi-well plates and grown to a specific confluency.

-

-

Agonist Stimulation:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cells are treated with varying concentrations of Ractopamine or a reference agonist (e.g., isoproterenol).[5]

-

-

cAMP Measurement:

-

After a defined incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from the curve.

-

Experimental Workflow Visualization

The process of determining the receptor selectivity of a β-agonist like Ractopamine involves a logical sequence of experiments.

Caption: Workflow for Determining β-Agonist Receptor Selectivity.

Conclusion

This compound exhibits a distinct profile of interaction with β1 and β2 adrenergic receptors. The RR stereoisomer demonstrates the highest affinity for both receptor subtypes.[6] Functionally, Ractopamine acts as a partial agonist at the β1 receptor and a full agonist at the β2 receptor.[7] This differential activity underscores the complexity of its pharmacological profile and is a key determinant of its physiological effects. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of Ractopamine and other β-adrenergic agonists, contributing to a deeper understanding of adrenergic receptor pharmacology and facilitating the development of more selective and effective therapeutic agents.

References

- 1. Ractopamine [asi.k-state.edu]

- 2. Ractopamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ractopamine (addendum) (JECFA 53, 2004) [inchem.org]

- 5. Beta-adrenergic receptor subtypes that mediate ractopamine stimulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-adrenoceptor profile of ractopamine HCl in isolated smooth and cardiac muscle tissues of rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Identification of Ractopamine Hydrochloride Metabolites in Rat Bile: A Technical Guide

This technical guide provides an in-depth overview of the methodologies and findings related to the identification of ractopamine (B1197949) hydrochloride metabolites in rat bile. The information is intended for researchers, scientists, and drug development professionals working in the fields of drug metabolism, toxicology, and food safety.

Introduction

Ractopamine hydrochloride is a beta-adrenergic agonist used as a feed additive to promote leanness in livestock. Understanding its metabolic fate is crucial for assessing its safety and for the development of analytical methods to detect its residues in animal products. The biliary excretion pathway is a significant route of elimination for ractopamine and its metabolites in rats. This guide summarizes the key findings from studies investigating the metabolic profile of ractopamine in rat bile.

Quantitative Analysis of Ractopamine Metabolites in Rat Bile

Following oral administration of [14C]ractopamine HCl to rats, a significant portion of the radioactivity is excreted in the bile. Studies have shown that approximately 58% of an administered radioactive dose is excreted into the bile within 24 hours, with 55% of that occurring within the first 8 hours, indicating rapid absorption and excretion[1][2]. The major metabolites identified in rat bile are conjugates of ractopamine.

Table 1: Quantitative Distribution of Ractopamine and its Metabolites in Rat Bile

| Metabolite | Percentage of Biliary Radioactivity |

| Sulphate-ester, glucuronic acid diconjugate | ~46%[1][2] |

| Ractopamine mono-glucuronides | ~25%[1][2] |

| Ractopamine mono-sulphate conjugate | ~6%[1][2] |

| Total Identified Metabolites | ~77% |

Metabolic Pathways of Ractopamine in Rats

The primary metabolic pathway for ractopamine in rats involves conjugation of the parent molecule with glucuronic acid and sulfate (B86663). The main sites of these conjugations have been identified as the phenolic hydroxyl groups of the ractopamine molecule.

-

Glucuronidation: This is a major metabolic route, with the primary site of glucuronidation being the C-10 phenol (B47542) (the phenol attached to the methylpropyl amine side chain). Glucuronidation also occurs at the C'-10 phenol (the phenol attached to the carbinol group)[1][2].

-

Sulfation: Sulfation primarily occurs at the C-10' phenol of ractopamine[1][2].

-

Diconjugation: A significant portion of ractopamine is excreted as a diconjugate, containing both a sulphate-ester and a glucuronic acid moiety[1][2].

Caption: Metabolic pathway of Ractopamine in rat bile.

Experimental Protocols

The identification and quantification of ractopamine metabolites in rat bile involve a series of detailed experimental procedures.

Animal Dosing and Bile Collection

-

Animals: Male Sprague-Dawley rats are typically used[1].

-

Dosing: Rats are orally dosed with [14C]ractopamine HCl. For example, a dose of 2.85 +/- 0.30 mg containing 1.44 +/- 0.15 µCi of radioactivity has been used[1][2].

-

Bile Duct Cannulation: To collect bile, the common bile duct of the rats is cannulated.

-

Collection: Bile is collected over a period of 24 hours, with fractions often collected at specific time intervals (e.g., 0-8 hours and 8-24 hours)[1][2].

Sample Preparation and Metabolite Fractionation

-

Initial Cleanup: The collected bile is passed through an XAD-2 column to partition the radioactivity[1][2].

-

Chromatographic Separation: The radioactive fractions are further separated using reverse-phase high-performance liquid chromatography (HPLC)[1][2]. This process yields several crude metabolite fractions for further analysis.

Caption: Experimental workflow for metabolite identification.

Metabolite Identification Techniques

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR spectroscopy is used to elucidate the chemical structure of the isolated metabolites[1][2].

-

Mass Spectrometry (MS): Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) is employed to determine the molecular weight and fragmentation patterns of the metabolites[1][2].

-

-

Hydrolysis and Co-chromatography:

-

Enzymatic and Chemical Hydrolysis: To confirm the nature of the conjugates, enzymatic (e.g., using β-glucuronidase and sulfatase) and chemical hydrolysis are performed to cleave the glucuronide and sulfate groups from the parent ractopamine molecule[1][2].

-

Co-chromatography: The hydrolysis products are then co-chromatographed with synthetic standards of ractopamine mono-glucuronides to confirm the site of conjugation[1][2].

-

Conclusion

The metabolism of this compound in rats is extensive, with the majority of the compound being eliminated in the bile as glucuronide and sulfate conjugates. The primary metabolites have been identified as a sulphate-ester, glucuronic acid diconjugate, and various mono-conjugates. The detailed experimental protocols outlined in this guide provide a robust framework for the isolation, identification, and quantification of these metabolites, which is essential for regulatory purposes and for a comprehensive understanding of the disposition of ractopamine in biological systems.

References

Navigating the Synthesis of Ractopamine Hydrochloride: A Technical Guide to Novel Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ractopamine (B1197949) Hydrochloride, a phenylethanolamine compound, is recognized for its utility as a feed additive to enhance leanness and improve feed efficiency in livestock.[1] Pharmacologically, it functions as a TAAR1 agonist and a β-adrenoceptor agonist, stimulating β1 and β2 adrenergic receptors.[1] The synthesis of Ractopamine Hydrochloride has been an area of active research, with a focus on developing more efficient, cost-effective, and scalable methods. This technical guide provides an in-depth overview of novel synthesis methods for this compound, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers and professionals in the field.

The commercial preparation of ractopamine is an equimolar mixture of four stereoisomers (RR, RS, SR, and SS).[2] The traditional synthesis often involves the reductive amination of raspberry ketone with 4-(2-amino-1-hydroxyethyl)phenol.[3] However, recent advancements have led to the development of innovative routes that offer advantages in terms of yield, purity, and industrial applicability.

Comparative Analysis of Synthesis Methods

To provide a clear comparison of the different synthetic approaches, the following table summarizes the key quantitative data for each method discussed in this guide.

| Method | Key Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield | Purity | Reference |

| One-Pot Reductive Amination | 4-(2-amino-1-hydroxy-ethyl)phenol HCl, 4-(4-Hydroxyphenyl)butan-2-one | Hydrogen, Catalyst (e.g., Pd/C) | 3.0 - 30 hours | High | High | [4] |

| Synthesis from p-Hydroxyacetophenone and Raspberry Ketone | p-Hydroxyacetophenone, Raspberry Ketone | Raney Nickel or Pd/C, Hydrogen | Hydrogenation: Until H₂ absorption ceases | High | Good | [5][6] |

| Sodium Borohydride (B1222165) Reduction | Raspberry Ketone, ω-bromo-p-hydroxyacetophenone | NaBH₄, NaOH | 6+ hours | Overall: ~65%, Individual steps: 75-90% | Not Specified | [7] |

| Isotopically Labeled Synthesis (Adapted) | Compound I (a protected p-hydroxyacetophenone derivative), Compound III (a protected amine) | Deuterium source, Reducing agent (e.g., NaBH₃CN), Deprotection reagents | Not Specified | ~44% (overall for labeled compound) | >98% | [8] |

Novel Synthesis Methodologies and Experimental Protocols

This section details the experimental protocols for the selected novel synthesis methods for this compound.

Improved One-Pot Reductive Amination

This method presents a commercially viable, one-pot process for manufacturing highly pure this compound with improved yields.[4] The process involves the reductive hydrogenation of a mixture of 4-(2-amino-1-hydroxy-ethyl)phenol HCl and 4-(4-Hydroxyphenyl)butan-2-one.[4]

Experimental Protocol:

-

In an autoclave, dissolve 4-(2-amino-1-hydroxy-ethyl)phenol HCl and 4-(4-Hydroxyphenyl)butan-2-one in a suitable solvent.[4]

-

Adjust the pH of the reaction mixture to between 5.5 and 7.5 using a base.[4]

-

Add a hydrogenation catalyst (e.g., Palladium on Carbon).[4]

-

Pressurize the autoclave with hydrogen gas to a pressure in the range of 1.0 - 45 kg/cm ².[4]

-

Heat the reaction mixture to a temperature in the range of 50-120°C for about 3.0 - 30 hours to obtain the ractopamine base.[4]

-

Upon completion, the ractopamine base is treated with aqueous or gaseous hydrochloric acid to form a slurry.[4]

-

The slurry is digested, filtered, and dried to yield this compound.[4]

Logical Workflow for One-Pot Reductive Amination

Caption: Workflow for the one-pot synthesis of Ractopamine HCl.

Synthesis from p-Hydroxyacetophenone and Raspberry Ketone

This novel process utilizes readily available and inexpensive starting materials, p-hydroxyacetophenone and raspberry ketone, making it suitable for industrial-scale production.[5][6]

Experimental Protocol:

Step A: Synthesis of ω-chloro-p-hydroxyacetophenone

-

In a 500 ml four-neck round bottom flask equipped with magnetic stirring, a reflux condenser, a chlorine inlet, and a thermometer, add 300 ml of carbon tetrachloride and 25.0 g of p-hydroxyacetophenone.[6]

-

Heat the mixture to reflux (approximately 85°C) and bubble chlorine gas through the reaction mixture.[6]

-

Monitor the reaction progress by thin-layer chromatography.[6]

-

After completion, cool the reaction, neutralize with sodium bicarbonate, filter, and concentrate the filtrate to crystallize the product.[6]

Step B: Synthesis of 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-ethanone hydrochloride

-

In a suitable reaction vessel, add 100 ml of 10% aqueous sodium carbonate solution, 100 ml of ethyl acetate (B1210297), 8.2 g (50 mmol) of 1-methyl-3-(4-hydroxyphenyl)-propylamine (synthesized from raspberry ketone), and 10.0 g (60 mmol) of ω-chloro-p-hydroxyacetophenone.[6]

-

Stir the mixture vigorously at room temperature for approximately 4 hours, during which a white precipitate will form.[6]

-

Filter the precipitate, wash with ethyl acetate and distilled water, and drain.[6]

-

Transfer the filter cake to a flask, add 100 ml of water, and adjust the pH to 2 with concentrated hydrochloric acid.[6]

-

Heat to reflux, stir to acidify, and then cool to crystallize the product.[6]

Step C: Catalytic Hydrogenation to this compound

-

In a 1000 ml hydrogenation reactor, add 30.0 g (90 mmol) of the product from Step B, 3.0 g of Raney nickel, and 500 ml of absolute ethanol (B145695).[6]

-

Conduct the hydrogenation at 8 MPa and 140°C until hydrogen uptake ceases.[6]

-

After the reaction is complete, filter the mixture.[6]

-

Remove the ethanol from the filtrate by distillation under reduced pressure and dry the resulting solid to obtain this compound.[6]

Reaction Pathway from p-Hydroxyacetophenone and Raspberry Ketone

Caption: Synthesis of Ractopamine HCl from p-Hydroxyacetophenone.

Synthesis via Sodium Borohydride Reduction

This method provides an alternative to catalytic hydrogenation by employing sodium borohydride (NaBH₄) for the reduction step, which can be advantageous in avoiding the use of precious metal catalysts and high-pressure equipment.[7]

Experimental Protocol:

-

Preparation of 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-acetophenone hydrochloride: This intermediate is synthesized by reacting the hydrochloride of 1-methyl-3-(4-hydroxyphenyl)-propylamine (derived from raspberry ketone) with ω-bromo-p-hydroxyacetophenone under alkaline conditions, followed by acidification. The yield for this step is reported to be 78%.[7]

-

Reduction Step:

-

In a 100 ml flask, add 10 ml of methanol (B129727) and 0.06 g of NaOH.[7]

-

Cool the mixture in an ice bath and add 0.13 g (0.0033 mol) of NaBH₄.[7]

-

Add a solution of 0.47 g (0.0016 mol) of 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-acetophenone hydrochloride in 5 ml of methanol.[7]

-

After stirring at room temperature for 6 hours, add an additional 0.21 g (0.0055 mol) of NaBH₄ and continue the reaction until the starting material is completely consumed.[7]

-

The work-up procedure to isolate this compound is not detailed but would typically involve quenching the excess NaBH₄, adjusting the pH, and extracting the product.

-

Workflow for NaBH₄ Reduction Method

Caption: Synthesis of Ractopamine HCl via NaBH₄ reduction.

Approach Based on Isotopically Labeled Synthesis

While the primary goal of this method is the preparation of Ractopamine-D6, the underlying chemical transformations offer a modern and adaptable route for the synthesis of the unlabeled compound.[8] This method involves H-D exchange, reductive amination, and deprotection steps.[8] For the synthesis of unlabeled Ractopamine, the H-D exchange step would be omitted.

Adapted Experimental Protocol (for unlabeled Ractopamine):

-

Reductive Amination:

-

Mix a protected p-hydroxyacetophenone derivative (Compound II, without deuterium) and a protected amine (Compound III) in a suitable organic solvent.[8]

-

Add a reducing agent (e.g., sodium cyanoborohydride) and carry out the reductive amination reaction to obtain the intermediate compound (Compound IV).[8]

-

-

Deprotection:

-

Dissolve the intermediate compound in a suitable solvent.[8]

-

Perform a deprotection reaction to remove the protecting groups. For example, if a benzyl (B1604629) group is used, catalytic hydrogenation (e.g., H₂/Pd-C) can be employed.[8]

-

-

Salt Formation:

-

The resulting Ractopamine free base is then converted to the hydrochloride salt.[8]

-

This method achieves a high purity of over 98% and a total yield of about 44% for the labeled compound.[8]

Generalized Pathway for Labeled/Unlabeled Synthesis

Caption: General synthetic strategy adaptable for labeled Ractopamine.

Conclusion and Future Outlook

The novel synthesis methods for this compound presented in this guide offer significant improvements over traditional routes in terms of efficiency, cost-effectiveness, and environmental impact. The one-pot reductive amination and the synthesis from p-hydroxyacetophenone and raspberry ketone are particularly promising for large-scale industrial production. The use of sodium borohydride as a reducing agent provides a valuable alternative to catalytic hydrogenation.

Future research in this area may focus on the development of enantioselective synthesis methods to produce specific stereoisomers of Ractopamine, which could potentially enhance its efficacy and safety profile. Furthermore, the exploration of green chemistry principles, such as the use of more environmentally benign solvents and catalysts, will continue to be a key driver of innovation in the synthesis of this compound. This guide serves as a valuable resource for researchers and professionals working towards these goals.

References

- 1. Ractopamine - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. jetir.org [jetir.org]

- 4. "Improved Process For Manufacture Of this compound" [quickcompany.in]

- 5. CN1557804A - Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone - Google Patents [patents.google.com]

- 6. Novel process for preparing ractopamine from p-hydroxyacetophenone and raspberry ketone - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1660775A - A kind of preparation method of compound ractopamine - Google Patents [patents.google.com]

- 8. CN113061094A - Preparation method of this compound-D6 - Google Patents [patents.google.com]

Methodological & Application

Analysis of Ractopamine in Animal Tissues by LC-MS/MS: A Comprehensive Application Note and Protocol

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of ractopamine (B1197949) in animal muscle and liver tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ractopamine is a beta-agonist drug used to promote leanness in livestock, and its use is regulated with varying maximum residue limits (MRLs) across different countries.[1][2] This protocol is intended for researchers, scientists, and drug development professionals who require a reliable and sensitive method for ractopamine residue analysis. The described methodology, including sample preparation and LC-MS/MS parameters, is designed to meet stringent regulatory requirements, such as the USDA's export action level of 0.1 ppb.[1]

Introduction

Ractopamine hydrochloride is a beta-adrenergic agonist utilized as a feed additive in livestock production, primarily for cattle and swine, to enhance protein synthesis, increase muscle mass, and improve feed efficiency.[1][3] While approved for use in some countries, including the United States, over 160 other countries and regions, such as the European Union, China, and Russia, have banned or restricted its use in meat production due to potential human health concerns.[1][2] These divergent regulations necessitate robust analytical methods for monitoring ractopamine residues in meat products intended for international trade.

LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to provide structural confirmation. This application note details a validated method for the extraction, cleanup, and quantification of ractopamine in bovine and swine muscle and liver tissues.

Experimental Protocols

Materials and Reagents

-

This compound (≥99% purity)

-

Ractopamine-d6 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Ethyl Acetate (B1210297) (ACS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium (B1175870) Formate (LC-MS grade)

-

Water (LC-MS grade)

-

β-Glucuronidase/Arylsulfatase

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis PRiME MCX)

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.45 µm)

Sample Preparation

Two primary protocols are presented: a direct liquid-liquid extraction (LLE) and a more rigorous solid-phase extraction (SPE) method for enhanced cleanup, particularly for complex matrices like liver.

Protocol 1: Liquid-Liquid Extraction (LLE) for Muscle and Liver

This method is adapted from established procedures for simplicity and reliability.[4][5]

-

Homogenization: Homogenize a representative portion of muscle or liver tissue. For muscle, remove as much of the fat layer as possible before homogenization.[4]

-

Weighing: Weigh 5.00 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Extraction:

-

Add 20 mL of ethyl acetate.

-

Add 1 mL of 4 mol/L potassium carbonate solution.

-

Homogenize the mixture.

-

Centrifuge at 3,000 rpm for 10 minutes.

-

Collect the supernatant (ethyl acetate layer).

-

-

Re-extraction: Add another 20 mL of ethyl acetate to the remaining pellet, vortex for 5 minutes, and centrifuge again. Combine the supernatants.[4]

-

Evaporation: Evaporate the combined ethyl acetate extracts to dryness at under 40°C.

-

Acetonitrile Wash:

-

Dissolve the residue in 30 mL of acetonitrile.

-

Transfer to a separating funnel and add 30 mL of n-hexane (saturated with acetonitrile).

-

Shake vigorously and discard the upper n-hexane layer. Repeat this wash step.

-

-

Final Preparation: Evaporate the acetonitrile layer to dryness under 40°C. Reconstitute the residue in 1.0 mL of methanol. This is the final test solution for LC-MS/MS analysis.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Liver

This protocol is based on the Oasis PRiME MCX method, which provides excellent cleanup and removal of phospholipids.[6]

-

Homogenization: Homogenize a representative portion of liver tissue.

-

Weighing: Place 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Initial Extraction:

-

Add 20 mL of methanol, vortex for 10 seconds, and shake for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a separate container.

-

-

Re-extraction: Repeat the extraction on the pellet twice more with 20 mL and then 10 mL of methanol, combining all supernatants.[6]

-

SPE Cleanup (Oasis PRiME MCX):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the combined methanolic extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the ractopamine with an ammonia/methanol solution.

-

-

Final Preparation: Evaporate the eluate and reconstitute the sample in 20:80 methanol/water for injection into the LC-MS/MS system.[6]

Optional Enzymatic Hydrolysis: To account for conjugated (bound) ractopamine metabolites, an enzymatic hydrolysis step can be included before extraction.[3]

-

After initial homogenization and addition of a buffer, add 4 mL of β-glucuronidase solution.

-

Incubate the sample at 65°C for 2 hours.

-

Proceed with the chosen extraction protocol.[3]

LC-MS/MS Instrumental Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., Wakosil-II 3C18HG, 150 x 3 mm i.d.)[5]

-

Mobile Phase A: Water with 2 mM ammonium formate[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[3]

-

Column Temperature: 50°C[3]

-

Injection Volume: 1 µL[3]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)[6]

-

Ionization Source: Positive Ion Electrospray (ESI+)

-

Source Temperature: 120°C[6]

-

Desolvation Temperature: 300°C[6]

-

Desolvation Gas Flow: 1000 L/hr[6]

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary